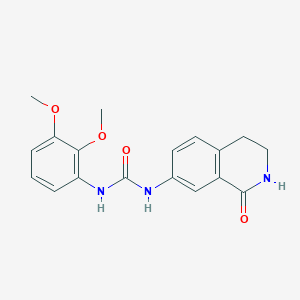

1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, also known as DTI-0009, is a small molecule compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DTI-0009 belongs to the family of urea derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is used in the synthesis of quinazolines, a class of heterocyclic compounds. It acts as an intermediate in the preparation of various 12,13-dihydro-11bH-quino[1,2-c]quinazolines, showing its versatility in organic synthesis (Phillips & Castle, 1980).

It is involved in the synthesis of novel 2-substituted-6,7-dihydro-4H-Pyrimido(2,1-a)isoquinolin-4-ones, demonstrating its utility in creating diverse organic structures (Lal, D'sa, Kulkarni & Souza, 1990).

The compound serves as a precursor for synthesizing optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, highlighting its role in asymmetric hydrogenation studies (O'reilly, Derwin & Lin, 1990).

It has been used to create Tetrahydroisoquinoline-Derived Urea and 2,5-Diketopiperazine Derivatives, which are identified as selective antagonists of the TRPM8 channel receptor, indicating its potential in developing antiprostate cancer agents (De Petrocellis et al., 2016).

Biological and Pharmacological Applications

It is involved in the metabolism studies of HM-30181, a new P-glycoprotein inhibitor, highlighting its significance in understanding drug metabolism and pharmacokinetics (Paek et al., 2006).

The compound is utilized in the synthesis of Macrocyclic bis(ureas), acting as complexing agents towards a series of anions, which may have implications in medicinal chemistry and drug design (Kretschmer, Dittmann & Beck, 2014).

Its derivatives, such as Tetrahydroisoquinoline urea, have been studied for their role in the blockade of orexin-1 receptors, which are significant in sleep modulation and stress-induced hyperarousal, showing its potential in the treatment of various psychiatric disorders (Bonaventure et al., 2015).

properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-5-3-4-14(16(15)25-2)21-18(23)20-12-7-6-11-8-9-19-17(22)13(11)10-12/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQUNDGTZJDJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCNC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)

![1-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2833536.png)

![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)

![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)

![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)

![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)

![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)

![6-(4-Fluorophenyl)-2-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2833553.png)